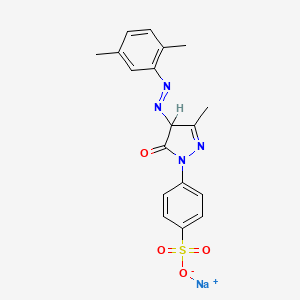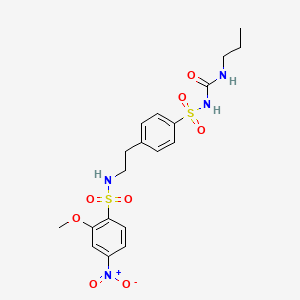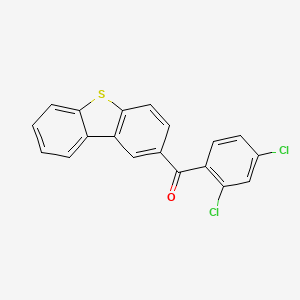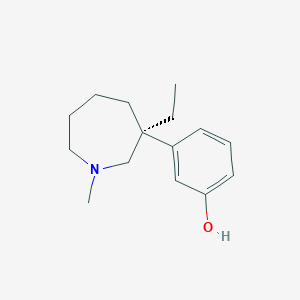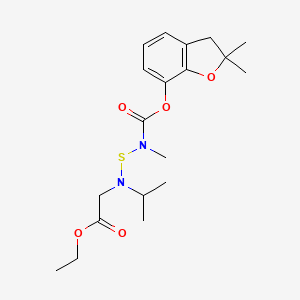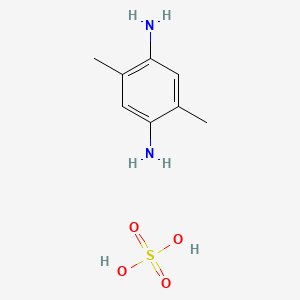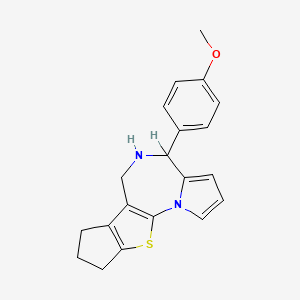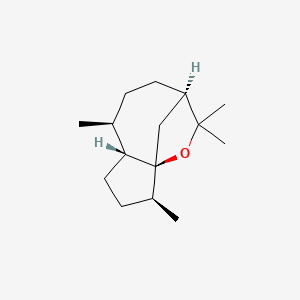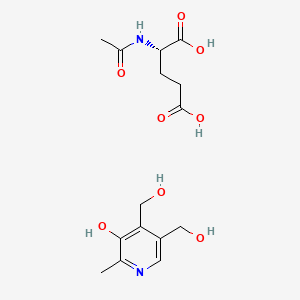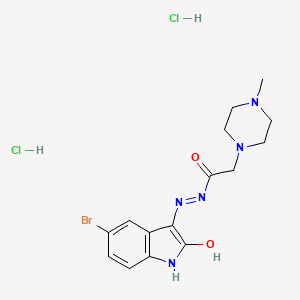
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- is a complex organic compound with a molecular formula of C15H20BrCl2N5O2. This compound is known for its unique structural features, which include a piperazine ring, an indolinylidene group, and a hydrazide moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazineacetic Acid Derivative: This step involves the reaction of piperazine with acetic acid to form piperazineacetic acid.
Introduction of the Methyl Group: The methyl group is introduced to the piperazine ring through alkylation reactions.
Bromination: The indole ring is brominated using bromine or other brominating agents.
Formation of the Hydrazide: The hydrazide moiety is introduced through the reaction of the brominated indole with hydrazine.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid derivatives: These compounds share the piperazineacetic acid core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indolinylidene hydrazides: These compounds contain the indolinylidene hydrazide moiety and exhibit similar biological activities but may differ in their overall structure and reactivity.
Brominated indoles: These compounds have a bromine atom attached to the indole ring and are used in various chemical and biological applications.
The uniqueness of 1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)- lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
86873-25-8 |
|---|---|
Formule moléculaire |
C15H20BrCl2N5O2 |
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C15H18BrN5O2.2ClH/c1-20-4-6-21(7-5-20)9-13(22)18-19-14-11-8-10(16)2-3-12(11)17-15(14)23;;/h2-3,8,17,23H,4-7,9H2,1H3;2*1H |
Clé InChI |
WOVJGENLYFVYSA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


